Home > Products > Screening Compounds P48832 > [Gly8, aib22]GLP-1(7-37)-NH2
[Gly8, aib22]GLP-1(7-37)-NH2 -

[Gly8, aib22]GLP-1(7-37)-NH2

Catalog Number: EVT-10970906
CAS Number:
Molecular Formula: C152H231N41O46
Molecular Weight: 3368.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

[Gly8, aib22]GLP-1(7-37)-NH2 is a modified form of glucagon-like peptide-1, which plays a crucial role in glucose metabolism and insulin secretion. This compound is a derivative of the naturally occurring GLP-1(7-37), characterized by the substitution of glycine at position 8 and the introduction of alpha-amino-isobutyric acid at position 22. These modifications are designed to enhance the peptide's stability and efficacy in vivo, making it a subject of interest in diabetes research and treatment.

Source

The compound is synthesized from GLP-1, which is derived from proglucagon, primarily produced in the intestinal L-cells. The modifications made to create [Gly8, aib22]GLP-1(7-37)-NH2 aim to improve its pharmacokinetic properties and biological activity compared to its native forms.

Classification

[Gly8, aib22]GLP-1(7-37)-NH2 falls under the classification of peptide hormones, specifically as an analog of glucagon-like peptide-1. It is categorized as a therapeutic agent for managing type 2 diabetes mellitus due to its insulinotropic effects.

Synthesis Analysis

Methods

The synthesis of [Gly8, aib22]GLP-1(7-37)-NH2 involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The introduction of specific side-chain modifications, such as the incorporation of alpha-amino-isobutyric acid, is achieved through careful selection of protecting groups and coupling reagents.

Technical Details

The synthesis typically includes:

  1. Preparation of Resin: A suitable resin is chosen for anchoring the first amino acid.
  2. Coupling Reactions: Each amino acid is coupled using standard coupling agents like HBTU or DIC.
  3. Deprotection Steps: Protective groups are removed after each coupling to expose reactive sites for subsequent additions.
  4. Cleavage and Purification: The final peptide is cleaved from the resin and purified using high-performance liquid chromatography.
Molecular Structure Analysis

Structure

The molecular structure of [Gly8, aib22]GLP-1(7-37)-NH2 features an alpha-helical conformation, which is critical for its biological activity. The modifications at positions 8 and 22 are designed to stabilize this helical structure.

Data

The molecular formula can be represented as C151H202N34O40SC_{151}H_{202}N_{34}O_{40}S. The molecular weight is approximately 3480 Da. The specific arrangement of amino acids contributes to its receptor binding affinity and biological function.

Chemical Reactions Analysis

Reactions

[Gly8, aib22]GLP-1(7-37)-NH2 undergoes various biochemical reactions within the body:

  1. Receptor Binding: It binds to the GLP-1 receptor on pancreatic beta cells, triggering insulin secretion.
  2. Metabolism: The compound is less susceptible to degradation by dipeptidyl peptidase IV (DPP-IV), enhancing its half-life compared to native GLP-1 forms.

Technical Details

The resistance to enzymatic degradation is attributed to structural modifications that prevent DPP-IV from cleaving the peptide effectively.

Mechanism of Action

Process

The mechanism by which [Gly8, aib22]GLP-1(7-37)-NH2 exerts its effects involves several steps:

  1. Binding to GLP-1 Receptor: The compound binds with high affinity to GLP-1 receptors on pancreatic beta cells.
  2. Activation of Signaling Pathways: This binding activates adenylate cyclase, increasing cyclic adenosine monophosphate levels.
  3. Insulin Secretion: The rise in cyclic adenosine monophosphate promotes insulin secretion in response to elevated blood glucose levels.

Data

Studies indicate that this analog maintains potent insulinotropic activity with enhanced stability in circulation compared to unmodified GLP-1 peptides .

Physical and Chemical Properties Analysis

Physical Properties

[Gly8, aib22]GLP-1(7-37)-NH2 is typically presented as a white powder that is soluble in water and exhibits stability under physiological conditions.

Chemical Properties

Key chemical properties include:

  • Stability: Enhanced resistance to enzymatic degradation.
  • Solubility: Highly soluble in aqueous solutions due to its peptide nature.

Relevant analyses demonstrate that this compound retains significant biological activity even after prolonged exposure in vivo .

Applications

Scientific Uses

[Gly8, aib22]GLP-1(7-37)-NH2 has several applications in scientific research and medicine:

  1. Diabetes Treatment: Used as an insulin secretagogue for managing type 2 diabetes mellitus.
  2. Research Tool: Serves as a model for studying GLP-1 receptor interactions and signaling pathways.
  3. Therapeutic Development: Aids in the development of new drugs aimed at enhancing metabolic control in diabetic patients.

The ongoing research into this compound continues to reveal its potential benefits in improving glycemic control and reducing body weight in diabetic patients .

Introduction to Glucagon Like Peptide 1 Analogues as Therapeutic Agents

Physiological Role of Native Glucagon Like Peptide 1 in Glucose Homeostasis and Incretin Effects

Native glucagon like peptide 1 is a 30-amino acid peptide hormone secreted primarily by intestinal L-cells in response to nutrient ingestion. It exists in two equipotent circulating forms: glucagon like peptide 1(7-37) and glucagon like peptide 1(7-36) amide, with the latter constituting approximately 80% of circulating bioactive glucagon like peptide 1 [4] [10]. The peptide exerts critical glucose-regulatory functions through activation of the glucagon like peptide 1 receptor, a class B G-protein coupled receptor predominantly expressed on pancreatic β-cells [2] [8].

Glucagon like peptide 1 enhances glucose-stimulated insulin secretion via intracellular cyclic adenosine monophosphate production and calcium signaling, with this insulinotropic effect being strictly glucose-dependent—thereby minimizing hypoglycemia risk [4] [10]. Concurrently, it suppresses glucagon secretion from pancreatic α-cells during hyperglycemia [2]. Beyond acute insulinotropic effects, glucagon like peptide 1 promotes β-cell proliferation and neogenesis while inhibiting apoptosis, thereby preserving functional β-cell mass [4] [8]. The incretin effect of glucagon like peptide 1 is quantitatively significant, accounting for 50-70% of total postprandial insulin secretion in healthy individuals [10]. Additional systemic actions include delayed gastric emptying, enhanced satiety, and cardioprotective effects, collectively contributing to glucose homeostasis [2] [4].

  • Table 1: Physiological Actions of Native Glucagon Like Peptide 1
    Target Tissue/OrganPrimary Physiological ActionsMolecular Mechanism
    Pancreatic β-cellsGlucose-dependent insulin secretion; Enhanced insulin biosynthesis; β-cell proliferation; Inhibition of β-cell apoptosiscAMP/PKA signaling; PI3K/Akt pathway; CREB-mediated gene transcription
    Pancreatic α-cellsSuppression of glucagon secretion during hyperglycemiaIndirect via paracrine signaling; Direct receptor activation with downstream modulation of voltage-gated ion channels
    Gastrointestinal tractDelayed gastric emptying; Reduced intestinal motilityVagal afferent activation; Direct smooth muscle effects
    Central Nervous SystemPromotion of satiety; Reduced food intakeGLP-1R activation in hypothalamic nuclei; Modulation of neuropeptide Y/AgRP and POMC neurons
    Cardiovascular SystemCardioprotection; VasodilationImproved endothelial function; Reduced oxidative stress; Activation of cardioprotective signaling pathways

Limitations of Native Glucagon Like Peptide 1: Proteolytic Instability and Short Half-Life

Despite its potent physiological effects, native glucagon like peptide 1 has an extremely short circulating half-life of approximately 2 minutes in humans, fundamentally limiting its therapeutic utility [2] [4]. This instability primarily results from rapid enzymatic degradation by dipeptidyl peptidase IV, which cleaves the N-terminal dipeptide (His⁷-Ala⁸) to yield glucagon like peptide 1(9-36) amide—a metabolite with >100-fold reduced receptor binding affinity and negligible insulinotropic activity [2] [9]. Dipeptidyl peptidase IV-mediated cleavage occurs efficiently both in plasma and at endothelial surfaces, with nearly 40-50% of secreted glucagon like peptide 1 being degraded before leaving the gut [2].

Neutral endopeptidase 24.11 further contributes to glucagon like peptide 1 degradation through cleavage at multiple internal sites, including Asp¹⁵-Val¹⁶, Ser¹⁸-Tyr¹⁹, Tyr¹⁹-Leu²⁰, Glu²⁷-Phe²⁸, Phe²⁸-Ile²⁹, and Trp³¹-Leu³² [2]. Additional proteases including elastase and trypsin also target specific residues within the peptide sequence [9]. Consequently, biologically active glucagon like peptide 1 constitutes only 10-20% of total circulating immunoreactive material following secretion, with renal clearance further contributing to its rapid elimination [2] [4]. These pharmacokinetic limitations necessitate structural modifications to develop clinically viable glucagon like peptide 1-based therapeutics resistant to proteolytic inactivation.

Rationale for Structural Modifications in Glucagon Like Peptide 1 Analogues

The development of therapeutic glucagon like peptide 1 analogues centers on strategic structural modifications that enhance metabolic stability while preserving receptor affinity and biological activity. Alanine scanning mutagenesis studies have identified critical residues involved in receptor binding and activation: His⁷, Gly¹⁰, Phe¹², Thr¹³, Asp¹⁵, Phe²⁸, and Ile²⁹ are essential for receptor binding, while His⁷, Gly¹⁰, Asp¹⁵, and Phe²⁸ are particularly crucial for receptor activation [2]. These structure-activity relationships enable rational design targeting non-essential residues susceptible to proteolysis.

The N-terminal region (positions 7-9) represents the primary dipeptidyl peptidase IV cleavage site, making residue 8 a prime modification target [2] [9]. Substituting alanine⁸ with non-proteolytic residues protects against dipeptidyl peptidase IV without disrupting receptor interaction. The central and C-terminal regions contain additional protease cleavage sites amenable to stabilization through amino acid substitution or conformational constraint [5] [9]. Beyond proteolytic resistance, half-life extension strategies include fatty acid acylation to promote serum albumin binding, polyethylene glycol conjugation to reduce renal clearance, and fusion proteins to extend circulatory residence time [5] [9]. These modifications collectively transform transient hormonal signaling into sustained therapeutic effects suitable for clinical administration.

[Gly⁸, Aib²²]Glucagon Like Peptide 1(7-37)-NH₂ in the Context of Glucagon Like Peptide 1 Analogue Development

[Gly⁸, Aib²²]Glucagon Like Peptide 1(7-37)-NH₂ exemplifies structure-based rational design addressing the intrinsic limitations of native glucagon like peptide 1. Its development incorporates two strategic modifications: substitution of alanine⁸ with glycine (Gly⁸) to prevent dipeptidyl peptidase IV cleavage, and replacement of glutamic acid²² with α-aminoisobutyric acid (Aib²²) to stabilize the α-helical conformation essential for receptor interaction [5] [9].

The Gly⁸ modification directly eliminates the dipeptidyl peptidase IV recognition motif, conferring substantial resistance to this primary degradation pathway. Deacon et al. demonstrated that [Gly⁸]Glucagon Like Peptide 1 retains near-native insulinotropic activity while exhibiting significantly prolonged glucose-lowering effects in diabetic animal models compared to native glucagon like peptide 1 [2]. The Aib²² modification introduces conformational constraint; α-aminoisobutyric acid is a non-proteogenic, helix-promoting amino acid that stabilizes the central α-helical domain (residues 13-20) critical for receptor activation [5]. This stabilization enhances receptor binding affinity and functional potency while further protecting against endopeptidase cleavage [5].

  • Table 2: Structural and Functional Comparison of Glucagon Like Peptide 1 Analogues
    Compound NameStructural ModificationsPrimary Mechanism of StabilizationReceptor Binding Affinity Relative to Native Glucagon Like Peptide 1
    Native Glucagon Like Peptide 1NoneN/A1.0 (reference)
    [Gly⁸]Glucagon Like Peptide 1Ala⁸→GlyDipeptidyl peptidase IV resistance~0.3-fold [2]
    [Aib⁸]Glucagon Like Peptide 1Ala⁸→α-aminoisobutyric acidDipeptidyl peptidase IV resistanceComparable
    [Gly⁸, Aib²²]Glucagon Like Peptide 1(7-37)-NH₂Ala⁸→Gly; Glu²²→α-aminoisobutyric acidDipeptidyl peptidase IV resistance + α-helix stabilizationEnhanced [5]
    SemaglutideAla⁸→α-aminoisobutyric acid; Arg³⁴→Lys(γE-C18 diacid)Dipeptidyl peptidase IV resistance + albumin bindingEnhanced [9]

This analogue represents an intermediate stage in glucagon like peptide 1 therapeutic development, incorporating stability-enhancing modifications without half-life extending moieties (e.g., lipidation) characteristic of later-generation analogues like liraglutide and semaglutide [5] [9]. Its design validates the dual-approach strategy of combining targeted amino acid substitutions to simultaneously address multiple limitations of the native peptide, paving the way for more advanced clinical candidates with optimized pharmacokinetic and pharmacodynamic properties [5].

Properties

Product Name

[Gly8, aib22]GLP-1(7-37)-NH2

IUPAC Name

(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid

Molecular Formula

C152H231N41O46

Molecular Weight

3368.7 g/mol

InChI

InChI=1S/C152H231N41O46/c1-18-78(10)121(147(236)170-81(13)126(215)177-105(61-87-64-162-92-37-26-25-36-90(87)92)136(225)179-101(57-75(4)5)137(226)189-119(76(6)7)145(234)176-94(38-27-29-53-153)129(218)165-68-113(203)171-93(40-31-55-161-151(158)159)128(217)163-66-111(157)201)191-138(227)103(58-84-32-21-19-22-33-84)180-133(222)97(47-51-116(207)208)174-132(221)95(39-28-30-54-154)173-125(214)80(12)168-124(213)79(11)169-131(220)98(45-49-110(156)200)187-150(239)152(16,17)193-144(233)99(48-52-117(209)210)175-134(223)100(56-74(2)3)178-135(224)102(60-86-41-43-89(199)44-42-86)181-141(230)107(70-194)184-143(232)109(72-196)185-146(235)120(77(8)9)190-140(229)106(63-118(211)212)182-142(231)108(71-195)186-149(238)123(83(15)198)192-139(228)104(59-85-34-23-20-24-35-85)183-148(237)122(82(14)197)188-114(204)69-166-130(219)96(46-50-115(205)206)172-112(202)67-164-127(216)91(155)62-88-65-160-73-167-88/h19-26,32-37,41-44,64-65,73-83,91,93-109,119-123,162,194-199H,18,27-31,38-40,45-63,66-72,153-155H2,1-17H3,(H2,156,200)(H2,157,201)(H,160,167)(H,163,217)(H,164,216)(H,165,218)(H,166,219)(H,168,213)(H,169,220)(H,170,236)(H,171,203)(H,172,202)(H,173,214)(H,174,221)(H,175,223)(H,176,234)(H,177,215)(H,178,224)(H,179,225)(H,180,222)(H,181,230)(H,182,231)(H,183,237)(H,184,232)(H,185,235)(H,186,238)(H,187,239)(H,188,204)(H,189,226)(H,190,229)(H,191,227)(H,192,228)(H,193,233)(H,205,206)(H,207,208)(H,209,210)(H,211,212)(H4,158,159,161)/t78-,79-,80-,81-,82+,83+,91-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,119-,120-,121-,122-,123-/m0/s1

InChI Key

SNUALFGPRGVVPK-CCGBATFTSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC6=CN=CN6)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)C(C)(C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC6=CN=CN6)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.